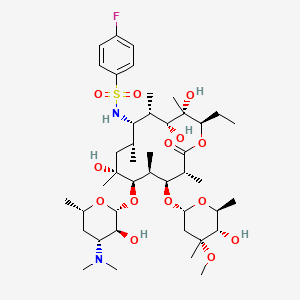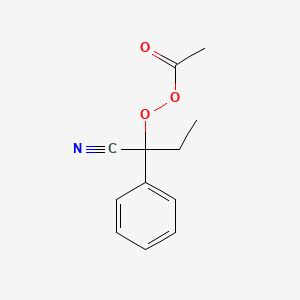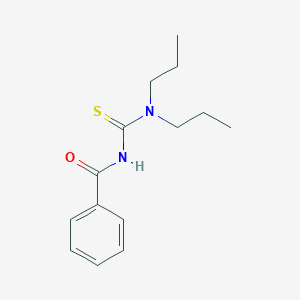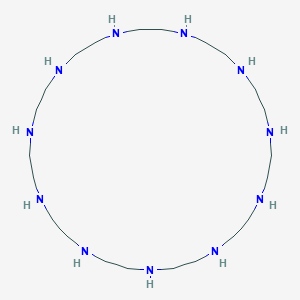
1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane is a complex macrocyclic compound that belongs to the class of polyazamacrocycles. These compounds are characterized by their large ring structures containing multiple nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various fields, including chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane typically involves the cyclization of linear precursors containing multiple amine groups. One common method is the template-directed synthesis, where a metal ion template is used to guide the formation of the macrocyclic ring. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the purification of the final product through techniques such as recrystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the macrocyclic ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are usually performed in polar solvents like acetonitrile or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a drug delivery agent due to its ability to encapsulate small molecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the development of sensors and catalysts due to its unique structural properties.
作用機序
The mechanism of action of 1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring can coordinate with metal ions, leading to the formation of highly stable and selective complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application.
類似化合物との比較
1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane can be compared with other polyazamacrocycles such as:
Cyclam (1,4,8,11-Tetraazacyclotetradecane): A smaller macrocycle with four nitrogen atoms, commonly used in coordination chemistry.
Cyclen (1,4,7,10-Tetraazacyclododecane): Another smaller macrocycle with four nitrogen atoms, known for its high affinity for metal ions.
DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid): A derivative of cyclen with additional carboxylate groups, widely used in medical imaging and radiotherapy.
The uniqueness of this compound lies in its larger ring size and higher number of nitrogen atoms, which provide greater flexibility and potential for forming diverse and stable complexes with metal ions.
特性
CAS番号 |
60464-68-8 |
|---|---|
分子式 |
C22H55N11 |
分子量 |
473.7 g/mol |
IUPAC名 |
1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane |
InChI |
InChI=1S/C22H55N11/c1-2-24-5-6-26-9-10-28-13-14-30-17-18-32-21-22-33-20-19-31-16-15-29-12-11-27-8-7-25-4-3-23-1/h23-33H,1-22H2 |
InChIキー |
UPPDOJHJUHTXJW-UHFFFAOYSA-N |
正規SMILES |
C1CNCCNCCNCCNCCNCCNCCNCCNCCNCCNCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(1-Phenylnonyl)amino]heptanoic acid--hydrogen chloride (1/1)](/img/structure/B14600601.png)


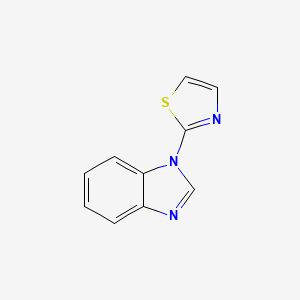
![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)

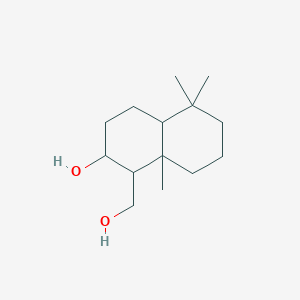
acetate](/img/structure/B14600638.png)
![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)
